

# Application Notes: Dbco-peg2-OH for Live Cell Imaging

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## Compound of Interest

Compound Name: *Dbco-peg2-OH*

Cat. No.: *B15559491*

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## Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in live cell imaging is the ability to specifically label and visualize biomolecules of interest without perturbing the natural cellular environment. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a valuable tool to address this challenge.<sup>[1]</sup> One of the most widely used bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.<sup>[2][3]</sup>

**Dbco-peg2-OH** (Dibenzocyclooctyne-PEG2-Hydroxyl) is a versatile reagent designed for SPAAC-based live cell imaging. It features three key components:

- **Dibenzocyclooctyne (DBCO):** A strained alkyne that reacts selectively and efficiently with azide groups without the need for a cytotoxic copper catalyst. This makes it ideal for applications in living cells.<sup>[1]</sup>
- **Polyethylene Glycol (PEG) Linker:** A short, hydrophilic PEG2 spacer enhances the water solubility of the molecule and provides spacing, which can reduce steric hindrance during the labeling reaction.<sup>[4]</sup>
- **Hydroxyl (OH) Group:** A terminal hydroxyl group that can be used for further functionalization or conjugation to other molecules of interest, although for many imaging applications, it is the DBCO group that participates in the primary labeling reaction.

These application notes provide an overview of the use of **Dbco-peg2-OH** for live cell imaging, including key applications and experimental considerations.

## Principle of the Technology

The use of **Dbco-peg2-OH** for live cell imaging typically involves a two-step process:

- **Metabolic Labeling:** Cells are first treated with a metabolic precursor containing an azide group. For example, cells can be cultured with an azide-modified sugar (e.g., Ac<sub>4</sub>ManNAz), which is metabolized and incorporated into cell surface glycans.<sup>[5][6]</sup> This results in the display of azide groups on the cell surface.
- **Copper-Free Click Chemistry:** The azide-labeled cells are then incubated with a DBCO-functionalized molecule, such as a fluorescent probe conjugated to **Dbco-peg2-OH**. The DBCO group on the probe reacts specifically with the azide groups on the cell surface via SPAAC, forming a stable triazole linkage and effectively labeling the cells with the fluorescent probe.<sup>[2]</sup>

This two-step approach allows for highly specific and covalent labeling of biomolecules in living cells with minimal disruption of cellular processes.

## Key Applications

- **Cell Surface Glycan Imaging:** By metabolically labeling cells with azide-modified sugars, **Dbco-peg2-OH** conjugated to a fluorophore can be used to visualize the localization, trafficking, and dynamics of glycans on the surface of living cells.<sup>[7]</sup>
- **Protein Labeling and Tracking:** In combination with techniques for introducing azide groups into proteins (e.g., using unnatural amino acids), **Dbco-peg2-OH** can be used to label and track specific proteins in live cells.<sup>[8]</sup>
- **Virus and Nanoparticle Tracking:** The surface of viruses or nanoparticles can be functionalized with azides, allowing for their labeling with DBCO-probes for real-time tracking of their interaction with and entry into live cells.<sup>[9]</sup>
- **Drug Delivery and Targeting:** **Dbco-peg2-OH** can be incorporated into drug delivery systems to facilitate the targeted delivery of therapeutics to azide-labeled cells.<sup>[10]</sup>

## Quantitative Data Summary

The efficiency of the SPAAC reaction is a critical factor for successful live cell imaging. The following tables provide a summary of key quantitative parameters related to DBCO-based click chemistry.

Parameter	Value	Reference(s)
DBCO-Azide Reaction Rate	$\sim 0.1 \text{ M}^{-1}\text{s}^{-1}$	[2]
Recommended Molar Excess of DBCO reagent to Azide	5-20 fold	[5]
Typical Incubation Time for DBCO-Azide Click Reaction in Cells	30-60 minutes	[4]
Optimal pH for SPAAC Reaction	$\sim 7.0$	[9]

Reagent	Typical Starting Concentration	Reference(s)
Azide-Modified Sugar (e.g., Ac <sub>4</sub> ManNAz)	25-50 $\mu\text{M}$	[5]
DBCO-Functionalized Fluorescent Probe	10-50 $\mu\text{M}$	[4][5]

## Experimental Protocols

### Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto the cell surface glycans through metabolic labeling.

Materials:

- Adherent or suspension cells of interest

- Complete cell culture medium
- Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac<sub>4</sub>ManNAz))
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture plates or flasks

#### Procedure:

- Cell Preparation:
  - Adherent Cells: Seed cells in the desired format (e.g., 6-well plate, 96-well plate with glass bottoms for imaging) and grow to 80-90% confluency.
  - Suspension Cells: Culture cells to the desired density (e.g., 0.5 - 2 x 10<sup>6</sup> cells/mL).
- Reagent Preparation: Prepare a stock solution of the azide-modified sugar in anhydrous DMSO. For Ac<sub>4</sub>ManNAz, a 10 mM stock solution is recommended. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light and moisture.
- Metabolic Labeling:
  - Dilute the azide-modified sugar stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 25-50 µM is recommended for Ac<sub>4</sub>ManNAz.[5] The optimal concentration should be determined empirically for each cell type and application.
  - Add the labeling medium to the cells.
  - Incubate the cells for 1-3 days at 37°C in a CO<sub>2</sub> incubator to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[5]
- Washing: After incubation, gently remove the labeling medium and wash the cells three times with pre-warmed, sterile Phosphate-Buffered Saline (PBS), pH 7.4, to remove any unreacted azide-modified sugar. The cells are now ready for the click reaction.

## Protocol 2: Live Cell Imaging with a DBCO-PEG-Fluorescent Probe

This protocol describes the labeling of azide-modified live cells with a DBCO-functionalized fluorescent probe for fluorescence microscopy.

### Materials:

- Azide-labeled live cells (from Protocol 1)
- DBCO-functionalized fluorescent probe (e.g., DBCO-488)
- Anhydrous DMSO
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
- Fluorescence microscope equipped with a live-cell imaging chamber

### Procedure:

- **Reagent Preparation:** Prepare a stock solution of the DBCO-functionalized fluorescent probe in anhydrous DMSO. For example, a 1-10 mM stock solution. Vortex thoroughly and store at -20°C, protected from light.
- **Cell Preparation:** Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.
- **Click Reaction:**
  - Prepare the click reaction medium by diluting the DBCO-reagent stock solution into pre-warmed live cell imaging buffer to a final concentration of 10-50 µM.<sup>[4]</sup> The optimal concentration should be determined empirically.
  - Add the click reaction medium to the cells.
  - Incubate for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.<sup>[4]</sup>
- **Washing and Imaging:**

- Remove the click reaction medium.
- Wash the cells three times with pre-warmed live cell imaging buffer.
- Add fresh live cell imaging buffer to the cells.
- The cells are now fluorescently labeled and can be imaged using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

### Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol is to assess the potential cytotoxicity of the labeling procedure.

#### Materials:

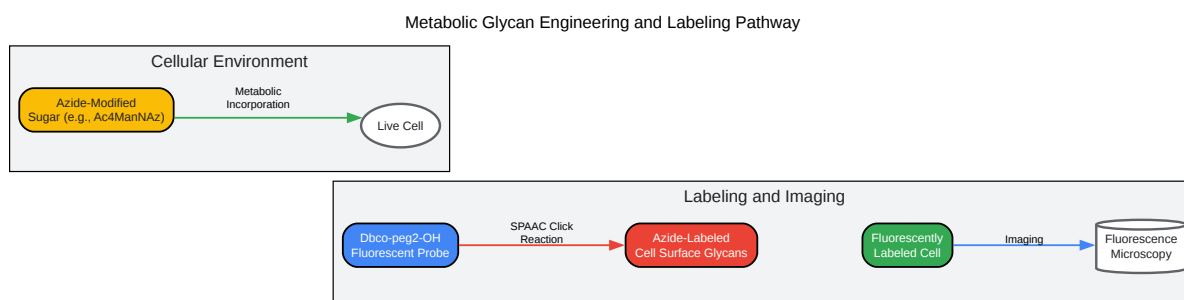
- Labeled and unlabeled (control) cells
- Resazurin-based cell viability reagent
- 96-well plate
- Plate reader with fluorescence capabilities

#### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight. Include wells for untreated control cells, cells treated only with the azide-sugar, and cells that have undergone the full labeling procedure.
- **Labeling:** Perform the metabolic labeling and click reaction as described in Protocols 1 and 2 on the designated wells.
- **Viability Assay:**
  - After the final washing step of the labeling procedure, add fresh culture medium to all wells.

- Add the Resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the total volume).
- Incubate for 1-4 hours at 37°C until a color change is observed.
- Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

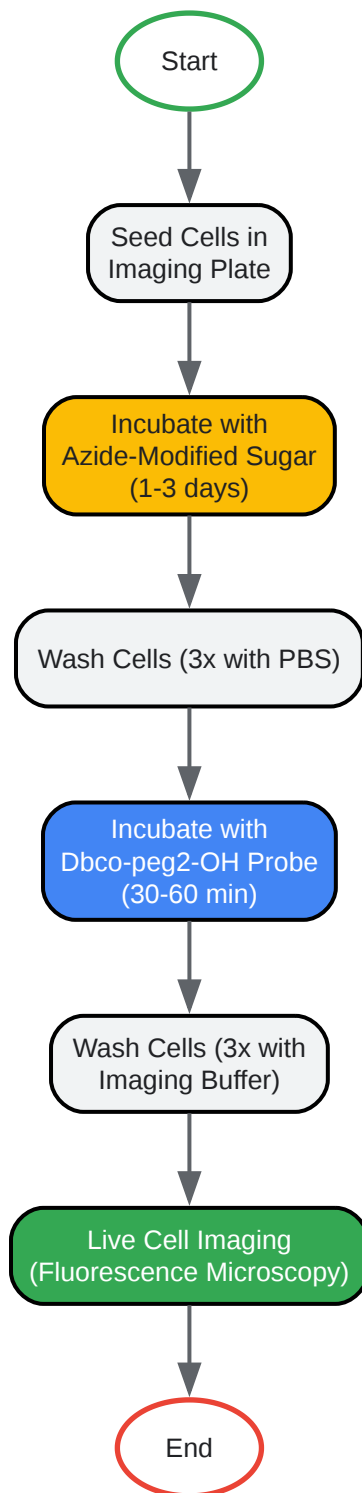
## Visualizations



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Caption: Metabolic glycan engineering workflow for live cell imaging.

## Experimental Workflow for Live Cell Imaging

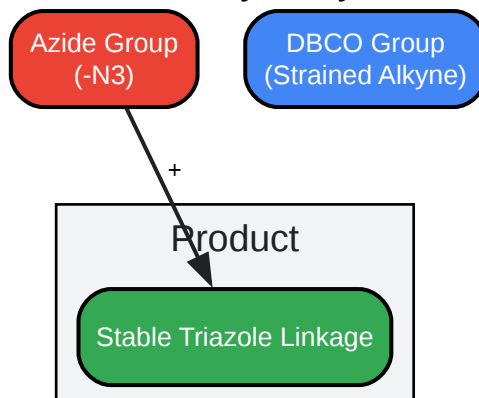


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Caption: Step-by-step experimental workflow.



## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



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Caption: Logical relationship of SPAAC components.

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